molecular formula C21H26N6 B6457228 5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549026-86-8

5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6457228
CAS No.: 2549026-86-8
M. Wt: 362.5 g/mol
InChI Key: PFIXDCLIWQEKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(6-tert-Butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core linked to a pyrimidine-substituted piperazine moiety. Key structural elements include:

  • A pyridine-2-carbonitrile group, contributing to hydrogen-bonding interactions and metabolic stability.
  • A piperazine bridge, enhancing conformational flexibility and binding to biological targets.

Properties

IUPAC Name

5-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-21(2,3)18-12-19(25-20(24-18)15-4-5-15)27-10-8-26(9-11-27)17-7-6-16(13-22)23-14-17/h6-7,12,14-15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXDCLIWQEKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine-linked pyridine/pyrimidine derivatives. Below is a detailed comparison with analogs from the provided evidence and related literature:

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)

  • Structural Differences: Pyridine substituents: Chloro group at position 5 vs. nitrile at position 2 in the target compound. Pyrimidine substituents: Dimethylamino and methyl groups vs. tert-butyl and cyclopropyl groups.
  • Functional Implications: The chloro group in CAS 2640845-93-6 may enhance electrophilicity and reactivity in cross-coupling reactions.

tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (CAS 123986-64-1)

  • Structural Differences :
    • Lacks the pyridine-pyrimidine-piperazine backbone.
    • Features a hydroxymethylphenyl group and a carbamate-protected amine.
  • Functional Implications: The hydroxymethyl group improves solubility in polar solvents, whereas the target compound’s nitrile and tert-butyl groups favor organic phases.

4-(Trifluoromethoxy)benzoic Acid Hydrazide (CAS 175277-18-6)

  • Structural Differences :
    • Contains a trifluoromethoxy benzoic acid hydrazide group instead of fused pyridine-pyrimidine systems.
  • Functional Implications :
    • The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, whereas the target compound’s cyclopropyl group offers steric shielding without significant electronic effects .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Key Substituents Solubility (Predicted) Potential Applications
Target Compound Pyridine-pyrimidine-piperazine 2-cyano, 6-tert-butyl, 2-cyclopropyl Low (logP ~3.5) Kinase inhibition, CNS targets
5-Chloro-6-{4-[2-(dimethylamino)-6-methyl... (2640845-93-6) Pyridine-pyrimidine-piperazine 5-chloro, 2-dimethylamino, 6-methyl Moderate (logP ~2.8) Antibacterial agents
tert-Butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate (123986-64-1) Phenyl-carbamate Hydroxymethyl, carbamate High (logP ~1.2) Prodrug intermediates
4-(Trifluoromethoxy)benzoic Acid Hydrazide (175277-18-6) Benzoic acid hydrazide Trifluoromethoxy Moderate (logP ~2.5) Antifungal, enzyme inhibition

Research Findings and Implications

  • Target Compound: The tert-butyl and cyclopropyl groups may confer resistance to oxidative metabolism, extending half-life compared to analogs like CAS 2640845-93-6 . The pyridine-2-carbonitrile group could engage in π-π stacking or hydrogen bonding with kinase ATP pockets, similar to known inhibitors like imatinib.
  • CAS 2640845-93-6: The dimethylamino group may act as a hydrogen-bond acceptor, enhancing solubility but reducing blood-brain barrier penetration compared to the target compound.
  • Unresolved Questions :

    • Comparative in vitro/in vivo data for these compounds are scarce.
    • Synergistic effects of combining bulky (tert-butyl) and small (cyclopropyl) groups in the target compound require further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.